molecular formula C13H19N3O B12358256 N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide

N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide

Cat. No.: B12358256
M. Wt: 233.31 g/mol
InChI Key: CDJQJMWMMWSOCT-UHFFFAOYSA-N
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Chemical Reactions Analysis

N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions with halogenating agents.

Common reagents and conditions used in these reactions include hydroxylamine for the synthesis, oxidizing agents for oxidation, and reducing agents for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide involves its role as a PHD inhibitor. This compound inhibits the activity of prolyl hydroxylase domain (PHD) enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting PHD enzymes, the compound can modulate the activity of HIFs, leading to various biological effects.

Comparison with Similar Compounds

N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide can be compared with other similar compounds, such as:

    N-hydroxy-3-[(piperidin-1-yl)methyl]benzene-1-carboximidamide:

    Other PHD inhibitors: Compounds like dimethyloxalylglycine (DMOG) and FG-4592 also inhibit PHD enzymes but differ in their chemical structure and specific biological effects.

The uniqueness of N’-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide lies in its specific chemical structure and its potential therapeutic applications as a PHD inhibitor.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

N'-hydroxy-3-(piperidin-1-ylmethyl)benzenecarboximidamide

InChI

InChI=1S/C13H19N3O/c14-13(15-17)12-6-4-5-11(9-12)10-16-7-2-1-3-8-16/h4-6,9,17H,1-3,7-8,10H2,(H2,14,15)

InChI Key

CDJQJMWMMWSOCT-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(CC1)CC2=CC(=CC=C2)/C(=N/O)/N

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)C(=NO)N

Origin of Product

United States

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